N2,N4-Bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a C-nitro compound.
Scientific Research Applications
Environmental Science and Contaminants
Nitrosamines, like N-nitrosodimethylamine (NDMA), are significant environmental contaminants detected in water systems, linked to disinfection by-products in chloraminated waters. These compounds pose a considerable health risk, surpassing that from chlorinated by-products. Research underscores the urgent need for effective methods to mitigate nitrosamines from water, with photolytic methods showing potential for technological applications (Nawrocki & Andrzejewski, 2011).
Pharmaceutical Applications
Bisphosphonates , specifically nitrogen-containing bisphosphonates (N-BPs), are integral in treating bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. N-BPs, through the inhibition of farnesyl diphosphate synthase, prevent protein prenylation, leading to antitumor effects. This review emphasizes the need for further research to optimize the chemical structures of N-BPs to enhance their efficacy and safety profiles (Green, 2004).
Material Science
The degradation processes of nitisinone (NTBC), a first synthetically produced triketone herbicide, were explored using LC-MS/MS. Despite NTBC's medical applications, its environmental impact and stability are concerns needing in-depth study. Understanding NTBC's degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), contributes to assessing the risks and benefits of its use (Barchańska et al., 2019).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food reveals the necessity for more studies on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs have raised significant concerns, highlighting the need for optimized analytical methods and further research on indoor environments and potential leaching (Zuiderveen et al., 2020).
Properties
Molecular Formula |
C16H12F2N6O2 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-3-1-5-11(7-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-6-2-4-10(18)8-12/h1-8H,(H4,19,20,21,22,23) |
InChI Key |
RJFIAUUUBHTVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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